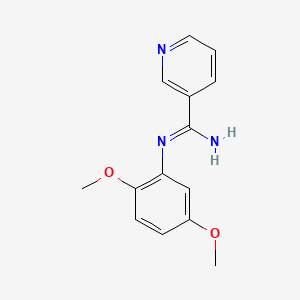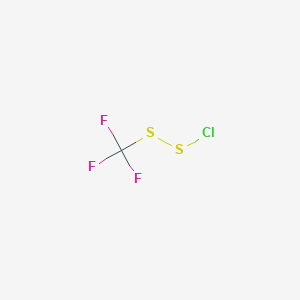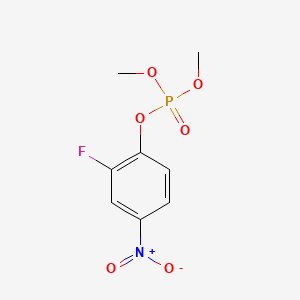
2-Fluoro-4-nitrophenyl dimethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-nitrophenyl dimethyl phosphate is an organophosphorus compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further bonded to a dimethyl phosphate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrophenyl dimethyl phosphate typically involves the reaction of 2-fluoro-4-nitrophenol with dimethyl chlorophosphate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-Fluoro-4-nitrophenyl dimethyl phosphate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2-Fluoro-4-aminophenyl dimethyl phosphate.
Hydrolysis: 2-Fluoro-4-nitrophenol and dimethyl phosphate.
科学的研究の応用
2-Fluoro-4-nitrophenyl dimethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism by which 2-Fluoro-4-nitrophenyl dimethyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of phosphatases or other enzymes critical to cellular processes.
類似化合物との比較
- 2-Fluoro-4-nitrophenyl phosphate
- 4-Nitrophenyl dimethyl phosphate
- 2-Fluoro-4-aminophenyl dimethyl phosphate
Comparison: 2-Fluoro-4-nitrophenyl dimethyl phosphate is unique due to the combined presence of the fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Fluoro-4-nitrophenyl phosphate, the dimethyl phosphate group in this compound provides additional sites for chemical modification and potential interactions with biological targets. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation.
特性
CAS番号 |
50589-97-4 |
|---|---|
分子式 |
C8H9FNO6P |
分子量 |
265.13 g/mol |
IUPAC名 |
(2-fluoro-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9FNO6P/c1-14-17(13,15-2)16-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChIキー |
KHNRTWJDBVAMFU-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


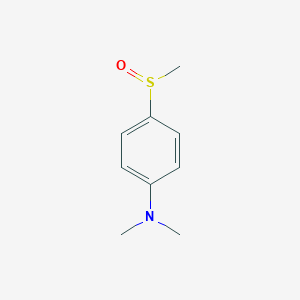
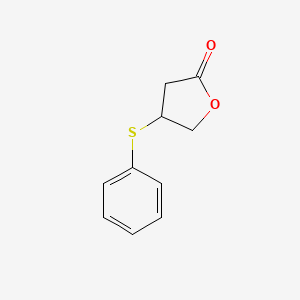
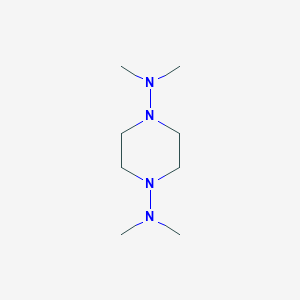
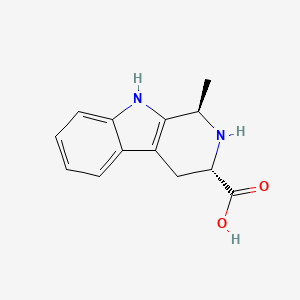
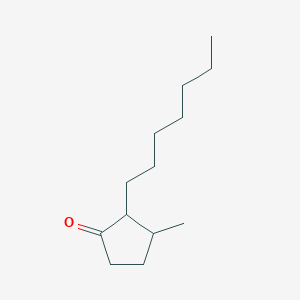
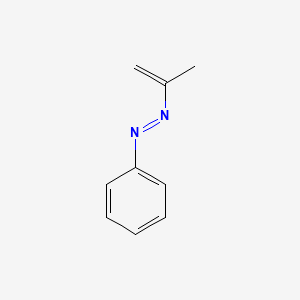
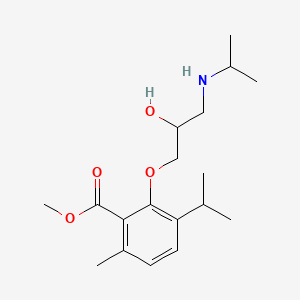
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)

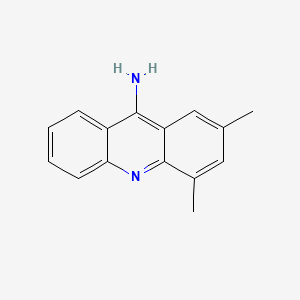

![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
